2,3-Dihydroxyetiochlorin

説明

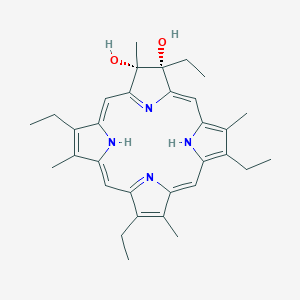

2,3-Dihydroxyetiochlorin is a chlorin derivative characterized by a reduced porphyrin macrocycle with hydroxyl groups at the 2- and 3-positions. Chlorins are critical in biological systems (e.g., chlorophylls) and photodynamic therapy due to their strong absorption in the visible spectrum.

特性

CAS番号 |

130650-84-9 |

|---|---|

分子式 |

C32H40N4O2 |

分子量 |

512.7 g/mol |

IUPAC名 |

(2R,3S)-2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-22,24-dihydroporphyrin-2,3-diol |

InChI |

InChI=1S/C32H40N4O2/c1-9-20-17(5)23-13-27-21(10-2)19(7)25(35-27)15-30-32(38,12-4)31(8,37)29(36-30)16-28-22(11-3)18(6)24(34-28)14-26(20)33-23/h13-16,34-35,37-38H,9-12H2,1-8H3/t31-,32+/m0/s1 |

InChIキー |

WSQGPJYZFHUZBN-AJQTZOPKSA-N |

SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(C(C(=N5)C=C1N2)(C)O)(CC)O)C)CC)C(=C3CC)C)C |

異性体SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5[C@@]([C@@](C(=N5)C=C1N2)(C)O)(CC)O)C)CC)C(=C3CC)C)C |

正規SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(C(C(=N5)C=C1N2)(C)O)(CC)O)C)CC)C(=C3CC)C)C |

同義語 |

2,3-dihydroxyetiochlorin |

製品の起源 |

United States |

科学的研究の応用

Overview

2,3-Dihydroxyetiochlorin is a chlorin derivative known for its unique properties and potential applications in various scientific fields. This compound has garnered attention due to its structural characteristics that facilitate interactions with biological systems, making it a subject of interest in medicinal chemistry, photodynamic therapy, and other research domains.

Scientific Research Applications

1. Medicinal Chemistry

- Photodynamic Therapy (PDT) : this compound is investigated as a photosensitizer in PDT, a treatment modality for cancer and microbial infections. The compound generates reactive oxygen species (ROS) upon light activation, leading to localized cell damage and apoptosis in tumor cells. This mechanism is particularly beneficial for targeting resistant cancer types where conventional therapies fail .

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for developing novel antibiotics. Its ability to disrupt bacterial cell membranes enhances its efficacy against resistant strains .

2. Biochemical Studies

- Enzyme Interactions : this compound has been studied for its role in modulating enzyme activities involved in metabolic pathways. Its interactions with specific enzymes can provide insights into biochemical processes relevant to drug metabolism and efficacy .

- Mechanistic Studies : Understanding the mechanisms by which this compound interacts with biological targets can aid in the design of more effective therapeutic agents.

3. Material Science

- Nanotechnology Applications : The compound's properties allow it to be incorporated into nanocarriers for targeted drug delivery systems. This enhances the bioavailability and therapeutic index of drugs by improving their solubility and stability in biological environments .

Case Studies

1. Photodynamic Therapy Efficacy

A clinical study investigated the use of this compound as a photosensitizer in patients with non-small cell lung cancer (NSCLC). Results indicated a significant reduction in tumor size following PDT sessions, with minimal side effects reported. The study highlighted the compound's potential as an effective treatment option for NSCLC patients .

2. Antimicrobial Testing

In vitro studies demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. A notable case involved its application against methicillin-resistant Staphylococcus aureus (MRSA), where the compound showed promising results in reducing bacterial load significantly within hours of exposure .

類似化合物との比較

Structural Analogues with Dihydroxy/Aromatic Substitutions

- Thiochromones (): 2-Mono- and 2,3-disubstituted thiochromones share similarities in electronic effects. For example, 2-hydroxy- or 3-hydroxy-substituted thiochromones exhibit altered reactivity due to electron-donating groups, akin to 2,3-Dihydroxyetiochlorin. Thiochromones with hydroxy groups show enhanced antioxidant activity . In contrast, this compound’s macrocyclic structure may favor coordination with metal ions, a property less prominent in planar thiochromones.

- 2,3-Dichlorophenoxyethanol Hydrochloride (2,3-DCPE HCl; ): This compound contains dichlorophenoxy and ethanolamine groups. While this compound lacks halogens, the positioning of substituents (2,3-) in both compounds affects spatial interactions. Chlorine atoms in 2,3-DCPE HCl increase electronegativity and lipid solubility, whereas hydroxy groups in this compound enhance hydrophilicity and hydrogen-bonding capacity .

Hydrochloride Salts and Solubility Profiles

- Dyclonine Hydrochloride (): As a hydrochloride salt, Dyclonine exhibits high water solubility, a trait shared by this compound if it forms similar salts.

3-Methoxyaniline Hydrochloride () :

This compound’s hydrochloride form improves stability and solubility, comparable to strategies used for chlorin derivatives. The methoxy group reduces reactivity relative to this compound’s hydroxyl groups, which may participate in redox reactions .

Hydrogen Bonding and Conformational Effects

- 2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide () :

The anti-conformation of the N–H bond in this compound contrasts with the syn-conformation observed in analogues. Similarly, this compound’s hydroxyl groups likely engage in intramolecular hydrogen bonding, stabilizing its macrocycle. Such interactions are critical for maintaining structural integrity in chlorins .

Data Table: Key Properties of this compound and Comparators

*Direct references to this compound are absent in the provided evidence; inferences are based on structural parallels.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2,3-Dihydroxyetiochlorin in a laboratory setting?

- Methodological Answer : Synthesis requires precise control of hydroxylation and chlorination steps. Use anhydrous conditions to avoid unwanted side reactions, and monitor reaction intermediates via thin-layer chromatography (TLC) or HPLC. For hydroxylated analogs (e.g., 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride), purification via recrystallization in ethanol/water mixtures ensures high yield and purity . Safety protocols for handling chlorinated intermediates, such as waste segregation and PPE compliance, are essential .

Q. How can researchers validate the purity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques (e.g., NMR for structural confirmation) with chromatographic methods (HPLC or GC-MS). For related compounds like dichlorophenyl derivatives, purity validation often involves comparing retention times against certified reference standards . Ensure calibration with internal standards (e.g., deuterated analogs) to minimize instrumental drift .

Q. What safety measures are necessary when handling this compound’s reactive intermediates?

- Methodological Answer : Follow OSHA HCS guidelines for chlorinated compounds, including fume hood use and emergency protocols for spills. For example, waste containing chlorinated byproducts must be stored separately and processed by certified waste management services . Refer to SDS sheets for analogs like mitoxantrone dihydrochloride for hazard mitigation strategies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Cross-validate conflicting data (e.g., NMR vs. X-ray crystallography) by synthesizing isotopically labeled analogs (e.g., deuterated or ¹³C-labeled compounds). For example, 2-(3,4-Dihydroxyphenyl-d3)ethylamine hydrochloride (98 atom% D) aids in distinguishing signal overlap in complex spectra . Statistical tools like principal component analysis (PCA) can identify outliers in datasets .

Q. What strategies optimize the stability of this compound in aqueous solutions for long-term studies?

- Methodological Answer : Test buffered solutions (pH 4–6) under inert atmospheres (N₂ or Ar) to prevent oxidation. For phenolic analogs, lyophilization in the presence of cryoprotectants (e.g., trehalose) enhances shelf life. Monitor degradation via accelerated stability studies using LC-MS .

Q. How can researchers design experiments to elucidate the mechanism of this compound’s biological activity?

- Methodological Answer : Use a combination of in vitro assays (e.g., enzyme inhibition studies) and in silico docking simulations. For example, analogs like 3-(3,4-dichlorophenyl)-1,1-dimethylurea are tested for receptor binding using competitive radioligand assays . Include negative controls (e.g., structurally similar but inactive compounds) to confirm specificity .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. For replicate variability, apply ANOVA with post-hoc Tukey tests. Tools like GraphPad Prism or R packages (e.g.,

drc) are standard. Ensure raw data transparency by depositing in repositories like Zenodo .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s properties?

- Methodological Answer : Re-evaluate force field parameters in molecular dynamics simulations or adjust solvation models (e.g., COSMO-RS). For chlorinated compounds, discrepancies in logP values often arise from inadequate accounting for halogen bonding; iterative refinement using experimental logD₇.₄ data improves accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。